molecular formula C11H10FLiN2O2 B2773325 Lithium 5-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197062-14-7

Lithium 5-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No. B2773325
CAS RN: 2197062-14-7
M. Wt: 228.15
InChI Key: PTOBTNSNWDXRPY-UHFFFAOYSA-M
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

1, 3-diazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Organolithium Reagents in Synthesis

Organolithium reagents, including those derived from imidazole compounds, play a crucial role in organic synthesis, particularly in reactions involving deprotonation and subsequent nucleophilic addition. A study by Gohier et al. (2003) demonstrates the selectivity in reactions of organolithium reagents with unprotected 2-halobenzoic acids, highlighting the nuanced control over reaction pathways that can be achieved with these reagents Gohier, A.-S. Castanet, & J. Mortier, 2003.

Lithium-Based Electrolytes for Batteries

The use of lithium salts, including imidazole derivatives, is pivotal in the development of battery electrolytes. Scheers et al. (2010) explore benzimidazole and imidazole lithium salts for battery electrolytes, focusing on their electrochemical stability and potential use in high voltage Li-ion battery applications Scheers, J., P. Johansson, P. Szczeciński, W. Wieczorek, M. Armand, & P. Jacobsson, 2010. This research is directly relevant to understanding the potential applications of Lithium 5-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate in battery technology.

Synthesis of Imidazole Derivatives

The synthesis and functionalization of imidazole derivatives, including fluorinated ones, are of significant interest in medicinal chemistry and materials science. Albertshofer and Mani (2016) report on the regioselective electrophilic fluorination of rationally designed imidazole derivatives, providing insight into the synthesis strategies that could be applied to Lithium 5-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate Albertshofer & Mani, 2016.

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc . This suggests that there is a great potential for the development of new drugs based on the imidazole structure.

properties

IUPAC Name

lithium;5-fluoro-1-propan-2-ylbenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2.Li/c1-6(2)14-9-4-3-7(12)5-8(9)13-10(14)11(15)16;/h3-6H,1-2H3,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOBTNSNWDXRPY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)N1C2=C(C=C(C=C2)F)N=C1C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 5-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate

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